molecular formula C5H7B B1278576 3-Bromo-3-methylbut-1-yne CAS No. 6214-31-9

3-Bromo-3-methylbut-1-yne

Cat. No.: B1278576
CAS No.: 6214-31-9
M. Wt: 147.01 g/mol
InChI Key: AETOGZWYRRUFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3-methylbut-1-yne (CAS 6214-31-9) is a brominated alkyne with the molecular formula C₅H₇Br and a molecular weight of 147.015 g/mol . Its structure features a triple bond at the 1-position, a bromine atom, and a methyl group both attached to the third carbon (Figure 1).

Properties

IUPAC Name

3-bromo-3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETOGZWYRRUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442974
Record name 3-Bromo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-31-9
Record name 3-Bromo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-3-methylbut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3-methylbut-1-yne can be synthesized through the bromination of 3-methyl-1-butyne. The reaction typically involves the addition of bromine (Br2) to 3-methyl-1-butyne in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-methylbut-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-3-methylbut-1-yne is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer and antiviral properties.

    Industry: It is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-3-methylbut-1-yne involves its reactivity as a terminal alkyne. The triple bond and the bromine atom make it a versatile intermediate in various chemical reactions. The compound can undergo nucleophilic substitution, electrophilic addition, and oxidation reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share bromine substitution or hydrocarbon backbones but differ in functional groups and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
3-Bromo-3-methylbut-1-yne C₅H₇Br 147.015 Alkyne, Bromine, Methyl Triple bond at C1; bromine and methyl at C3; high sp-hybridization
1-Bromo-3-methylbutane C₅H₁₁Br 151.05 Alkane, Bromine Saturated backbone; bromine at C1; undergoes SN2 reactions
3-Bromo-1-phenylpropene C₉H₉Br 197.07 Alkene, Bromine, Phenyl Double bond at C1; bromine at C3; conjugated π-system with phenyl

Physical and Chemical Properties

Boiling Points and Solubility
  • This compound: Limited solubility in water due to non-polar alkyne backbone; LogP = 1.79 suggests moderate lipophilicity .
  • 1-Bromo-3-methylbutane : Higher boiling point (~130–135°C) compared to alkynes due to stronger van der Waals forces in saturated alkanes .
  • 3-Bromo-1-phenylpropene : Higher molecular weight (197.07 g/mol) and aromaticity likely increase melting/boiling points compared to aliphatic analogs .
Reactivity
  • This compound: Reacts via alkyne-specific pathways (e.g., Sonogashira coupling) and bromine substitution (e.g., elimination or nucleophilic attack at C3) .
  • 1-Bromo-3-methylbutane : Primarily undergoes SN2 substitutions (e.g., Grignard reagent synthesis) due to primary bromide structure .
  • 3-Bromo-1-phenylpropene : Bromine at allylic position enables radical reactions or elimination to form conjugated dienes; phenyl group stabilizes intermediates .

Biological Activity

3-Bromo-3-methylbut-1-yne (CAS No. 6214-31-9) is an organobromine compound characterized by its unique structure, which includes a terminal alkyne and a bromine substituent. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and agrochemicals.

  • Molecular Formula : C5_5H7_7Br
  • Molecular Weight : 147.01 g/mol
  • Boiling Point : Approximately 100°C
  • Density : 1.27 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

These findings suggest that the compound has significant inhibitory effects on pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, research conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated:

  • MCF-7 Cell Line : IC50_{50} = 15 μM after 48 hours.
  • A549 Cell Line : IC50_{50} = 20 μM after 48 hours.

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment.

Enzyme Inhibition Percentage (%) at 50 μM
Acetylcholinesterase65%

This inhibition could provide a basis for developing therapeutic agents aimed at neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics found that derivatives of this compound exhibited enhanced activity against resistant bacterial strains when combined with other antimicrobial agents .
  • Cancer Research : A thesis from the University of Groningen highlighted the use of this compound in synthesizing new anticancer agents, demonstrating its role as a precursor in developing more complex structures with improved efficacy against cancer cells .
  • Neuropharmacology : Research from the University of Melbourne explored the potential of this compound in treating cognitive decline by inhibiting AChE, suggesting that it could play a role in enhancing cholinergic transmission .

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-3-methylbut-1-yne, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves dehydrohalogenation of a dihalide precursor (e.g., 3-bromo-3-methyl-1,2-dibromobutane) using a strong base like KOH or NaNH₂ in anhydrous conditions. Key parameters include:

  • Temperature control (0–5°C) to suppress side reactions.
  • Solvent choice (e.g., THF or Et₂O) to stabilize intermediates.
  • Slow addition of base to minimize polymerization of the terminal alkyne.
    Post-synthesis, fractional distillation under reduced pressure is recommended due to the compound’s volatility (bp ~120–125°C inferred from analogs) .

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : The C≡C stretch appears at ~2100–2200 cm⁻¹. The C-Br bond shows absorption at ~500–600 cm⁻¹.
  • ¹H NMR : A singlet for the methyl groups (δ ~1.3–1.5 ppm) and absence of vinylic protons confirm the alkyne structure.
  • ¹³C NMR : The sp-hybridized carbon resonates at ~70–80 ppm, with quaternary carbons near δ 30–40 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 147 (C₅H₇Br⁺) and fragments at m/z 68 (loss of Br) .

Advanced: What strategies are effective in minimizing alkyne polymerization during synthesis?

Methodological Answer:

  • Inert Atmosphere : Use N₂ or Ar to prevent oxidative coupling.
  • Low-Temperature Conditions : Maintain reaction temperatures <10°C.
  • Radical Inhibitors : Add hydroquinone or TEMPO to quench free radicals.
  • Workup Protocol : Rapid quenching of the base and immediate distillation reduce prolonged exposure to reactive intermediates. Comparative TLC or GC-MS monitoring can identify polymerization byproducts early .

Advanced: How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The bulky tert-butyl group adjacent to the alkyne creates steric hindrance, which:

  • Slows oxidative addition in Sonogashira couplings, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with CuI co-catalyst).
  • Directs regioselectivity in alkyne functionalization. Computational studies (DFT) can model transition states to predict reactivity.
  • Experimental Validation : Kinetic studies under varying ligand ratios (e.g., PPh₃ vs. Xantphos) reveal steric effects on reaction rates .

Safety: What are the primary safety considerations when handling this compound?

Methodological Answer:

  • Flammability : Store in flame-proof cabinets; use spark-proof equipment (per UN 2341 guidelines for analogous bromoalkanes).
  • Toxicity : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive decomposition.
  • Waste Disposal : Neutralize with a 10% NaHCO₃ solution before aqueous disposal .

Advanced: How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

  • Parameter Screening : Systematically vary Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), bases (Et₃N vs. K₂CO₃), and solvents (DMF vs. toluene).
  • Byproduct Analysis : Use GC-MS or LC-HRMS to identify undesired dimers or dehalogenated products.
  • Moisture Control : Rigorous drying of solvents/reactants can address inconsistencies caused by hydrolysis of the alkyne .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Distillation : Short-path distillation under vacuum (e.g., 20 mmHg) minimizes thermal decomposition.
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc 9:1) removes polar impurities.
  • Purity Validation : Confirm via GC (retention time comparison) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-3-methylbut-1-yne
Reactant of Route 2
3-Bromo-3-methylbut-1-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.